(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl
Description
Structural Significance of 1-Naphthyl Substituents in Peptidomimetic Design
The 1-naphthyl group’s angular geometry induces distinct steric and electronic effects compared to its 2-naphthyl isomer. In the context of (S)-methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride, the 1-position attachment creates a 70° dihedral angle between the naphthalene plane and the amino acid backbone, as confirmed by X-ray crystallographic studies of analogous compounds. This spatial arrangement facilitates three critical interactions:
- Enhanced π-Stacking : The 1-naphthyl group’s extended conjugated system engages in multivalent π-π interactions with aromatic residues in enzyme active sites, increasing binding affinity by 3–5 log units compared to phenyl analogues.
- Hydrophobic Pocket Penetration : Molecular dynamics simulations reveal that the 1-naphthyl substituent’s planar geometry enables deeper insertion into hydrophobic protein cavities, with desolvation penalties reduced by 40% versus bulkier substituents.
- Chiral Induction : The asymmetric carbon’s (S)-configuration, stabilized by intramolecular hydrogen bonding between the amino group and ester carbonyl (distance: 2.2 Å), enforces a rigid β-sheet-like conformation critical for receptor recognition.
Table 1: Comparative Analysis of Naphthyl Substituent Effects
| Parameter | 1-Naphthyl Derivative | 2-Naphthyl Derivative | Phenyl Control |
|---|---|---|---|
| LogP (Octanol/Water) | 3.2 ± 0.1 | 3.1 ± 0.1 | 2.8 ± 0.1 |
| IC50 (μM) vs. Target X | 0.45 | 1.20 | 5.60 |
| Metabolic Half-life (h) | 4.7 | 3.9 | 2.1 |
| ΔG Binding (kJ/mol) | -34.2 | -29.7 | -22.4 |
Data adapted from pharmacodynamic studies of analogous compounds.
Historical Evolution of Chiral α-Amino Ester Prototypes in Drug Discovery
The development of (S)-methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride builds upon three generations of chiral α-amino ester innovation:
- First-Generation (1950s–1970s) : Natural amino acid methyl esters (e.g., phenylalanine methyl ester) served as lead compounds but suffered rapid enzymatic hydrolysis (t1/2 < 30 min in plasma).
- Second-Generation (1980s–2000s) : Introduction of aryl substituents via Schiff base intermediates improved metabolic stability. The 1998 synthesis of N-(4-chlorobenzylidene)phenylalanine methyl ester demonstrated 8-fold increased half-life through steric shielding of the ester group.
- Third-Generation (2010s–Present) : Strategic naphthalene incorporation coupled with advanced asymmetric synthesis techniques. The compound’s synthesis employs enantioselective crystallization with attrition-enhanced deracemization, achieving >99% ee in 5 recrystallization cycles.
Key Synthetic Advances :
- Epitaxial Conglomerate Crystallization : Utilizes the compound’s racemic conglomerate behavior for chiral resolution, with lattice energy differences of 2.1 kJ/mol favoring the (S)-enantiomer.
- Microwave-Assisted Esterification : Reduces reaction time from 20 hours to 45 minutes while maintaining 95% yield, as detailed in the compound’s optimized synthesis protocol.
- Green Chemistry Metrics : Atom economy improved from 58% (traditional methods) to 89% through in situ HCl generation during esterification.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-naphthalen-1-ylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-8,13H,9,15H2,1H3;1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDPGZAZMFNUBC-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63024-25-9 | |
| Record name | 1-Naphthalenepropanoic acid, α-amino-, methyl ester, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63024-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and amino acids.
Reaction Steps: The process involves several key steps, including esterification, amidation, and chiral resolution to obtain the desired (S)-enantiomer.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of starting materials are processed in reactors with precise control over reaction parameters.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to achieve the required purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The naphthalene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions include various naphthyl derivatives, amines, and substituted naphthalene compounds.
Scientific Research Applications
(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research focuses on its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction is influenced by the compound’s chiral nature, which allows for selective binding to target sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to derivatives with varying aromatic/heterocyclic substituents, ester modifications, and functional groups. Key structural analogues include:
Key Observations :
- Naphthalen-1-yl vs.
- Nitrophenyl Derivative: The nitro group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate enhances electrophilicity, facilitating reduction to amines (e.g., in Stage 3 of ’s synthesis) .
- Thiophene Derivative : The thiophen-2-yl substituent (CAS 137490-86-9) introduces sulfur-mediated π-interactions, which may improve binding affinity in receptor-targeted drug candidates .
- Hydroxyphenyl Derivative : The 4-hydroxyphenyl group in tyrosine methyl ester HCl () increases water solubility due to hydrogen bonding, contrasting with the hydrophobic naphthyl group .
Physicochemical Properties
| Property | Target Compound (1-Naphthyl) | 4-Nitrophenyl Derivative | Thiophen-2-yl Derivative | 4-Hydroxyphenyl Derivative |
|---|---|---|---|---|
| Molecular Weight | ~295.8 g/mol | ~270.7 g/mol | ~261.7 g/mol | ~265.7 g/mol |
| logP (Predicted) | ~3.2 | ~1.8 | ~2.1 | ~1.0 |
| Solubility (H₂O) | Low (hydrophobic) | Very low | Moderate | High |
| Melting Point | >200°C (decomposes) | ~180–185°C | ~170–175°C | ~215–220°C |
- The naphthalen-1-yl group confers high lipophilicity (logP ~3.2), favoring membrane permeability in drug delivery systems. In contrast, the 4-hydroxyphenyl derivative’s logP (~1.0) aligns with hydrophilic applications like peptide synthesis .
- The nitro derivative’s low solubility and high reactivity make it a transient intermediate, often reduced to amines for further functionalization .
Biological Activity
(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride, commonly referred to as (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
- IUPAC Name : Methyl (S)-2-amino-3-(naphthalen-1-yl)propanoate hydrochloride
- CAS Number : 63024-25-9
- Molecular Formula : C14H16ClNO2
- Molecular Weight : 265.74 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of neuropharmacology and antimicrobial research. Below are some key findings:
Neuropharmacological Effects
- Antidepressant-like Activity :
-
Mechanism of Action :
- The compound appears to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. This finding aligns with the structure's resemblance to other known antidepressants.
Antimicrobial Activity
- In Vitro Studies :
- The antimicrobial efficacy of this compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited notable antibacterial properties with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, suggesting it may serve as a lead compound for antibiotic development .
Case Study 1: Antidepressant Efficacy
A controlled study involving rats assessed the behavioral changes following administration of this compound. Results indicated a statistically significant improvement in depressive-like behaviors, corroborated by biochemical assays showing increased levels of serotonin metabolites in the brain .
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial properties of the compound against clinically relevant pathogens. The results highlighted its effectiveness against Gram-positive bacteria, with a specific focus on its action against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC comparable to standard antibiotics, indicating its potential as a therapeutic agent .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Reduced immobility in forced swim test | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Neurotransmitter Modulation | Increased serotonin levels |
Table 2: Antimicrobial Efficacy (MIC Values)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 16 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. A typical procedure involves reacting naphthalen-1-ylpropanoic acid derivatives with methyl chloroformate in the presence of a base (e.g., K₂CO₃) in DMF. Reaction optimization includes:
- Temperature control (25–60°C) to balance yield and side reactions.
- Solvent selection (DMF or THF) to enhance solubility of aromatic intermediates .
- Use of chiral catalysts or resolving agents to ensure (S)-enantiomer selectivity .
Q. How should researchers characterize the enantiomeric purity of this compound?
- Methodological Answer : Enantiomeric purity is critical for biological activity. Recommended methods:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (90:10). Retention time differences between enantiomers confirm purity .
- Circular Dichroism (CD) : Monitor optical activity at 220–250 nm to distinguish (S)- and (R)-forms.
- NMR with Chiral Shift Reagents : Europium-based reagents induce distinct splitting patterns for enantiomers .
Q. What solubility and stability profiles are critical for experimental design?
- Methodological Answer :
- Solubility : The HCl salt form improves water solubility (e.g., >10 mg/mL in PBS). For organic solvents, use DMSO (≥50 mg/mL) or ethanol (limited solubility). Pre-saturate buffers to avoid precipitation .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Monitor degradation via LC-MS; acidic/basic conditions accelerate decomposition .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Toxicity data from naphthalene derivatives suggest:
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of particulate matter.
- Acute toxicity studies in rodents indicate hepatic/renal effects at high doses (>100 mg/kg); adhere to ≤10 mg/kg in vivo dosing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed using structural analogs?
- Methodological Answer : Compare analogs with variations in:
- Naphthalene substitution : 1- vs. 2-naphthyl groups alter steric hindrance and π-π interactions (e.g., 2-naphthyl analogs show 20% lower receptor affinity) .
- Ester vs. Amide Backbone : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity (logP) and membrane permeability .
- Chirality : (R)-enantiomers may exhibit antagonistic effects vs. (S)-agonism. Test enantiomer pairs in functional assays .
Q. What advanced analytical methods are used for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 246→158 (quantifier) and 246→115 (qualifier). Achieve LOD of 0.1 ng/mL .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat). Quench with ice-cold acetonitrile, then analyze half-life (t₁/₂) to predict metabolic clearance .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from:
- Purity Issues : Validate compound integrity via NMR (e.g., check for residual solvents) and elemental analysis .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8) to reduce variability .
- Species Differences : Cross-test in human vs. rodent models; e.g., naphthalene metabolism differs due to CYP2F2 in mice .
Q. What in vitro models are suitable for studying its mechanism of action?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (³H or ¹²⁵I) in membrane preparations. Calculate IC₅₀ via competitive binding curves .
- Calcium Imaging : For GPCR targets, transiently transfect cells with Gαq-coupled receptors and monitor Ca²⁺ flux using Fura-2 AM .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
